Superior Neuroprotective Potency: HSYA Reduces Infarct Volume 50% More Than Edaravone in Rat MCAO Model
In a direct head-to-head comparison using the transient middle cerebral artery occlusion (MCAO) model in male Sprague-Dawley rats (2 h ischemia / 22 h reperfusion), intravenous administration of HSYA at 10 mg/kg reduced infarct volume by 42.3% ± 5.1% compared to vehicle control [1]. The clinically used neuroprotective drug edaravone at the same dose (10 mg/kg) reduced infarct volume by only 28.7% ± 4.3% [1]. This results in a quantified difference of 13.6 percentage points absolute (50% relative improvement over edaravone) [1].
| Evidence Dimension | Infarct volume reduction (%) vs. vehicle |
|---|---|
| Target Compound Data | 42.3% ± 5.1% |
| Comparator Or Baseline | Edaravone: 28.7% ± 4.3% |
| Quantified Difference | 13.6 percentage points absolute; 50% relative improvement |
| Conditions | Rat transient MCAO model (2 h occlusion, 22 h reperfusion); intravenous administration; n=8 per group |
Why This Matters
For researchers screening neuroprotective candidates, HSYA provides superior infarct reduction at an identical dose, reducing sample size requirements and increasing statistical power in efficacy studies.
- [1] Li, X., et al. (2016). Hydroxysafflor yellow A protects against cerebral ischemia-reperfusion injury by suppressing apoptosis and oxidative stress via PI3K/Akt pathway. European Journal of Pharmacology, 782, 55-62. View Source
